N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide
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Overview
Description
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide is a complex organic compound with a unique structure that combines several functional groups, including an indole, a pyridazinone, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the pyridazinone ring, and finally the coupling with the benzamide group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could interact with biological targets, potentially leading to new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide include other indole derivatives, pyridazinone compounds, and benzamides. Examples include:
- Indole-3-acetic acid
- Pyridazinone derivatives used in pharmaceuticals
- Benzamide-based drugs
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C29H26N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide |
InChI |
InChI=1S/C29H26N4O3/c1-19-12-14-21(15-13-19)24-18-25(30-27(34)23-9-4-3-5-10-23)29(36)33(31-24)20(2)28(35)32-17-16-22-8-6-7-11-26(22)32/h3-15,18,20H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
NYBIGVCFHAERBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)C(C)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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